ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13881719
InChI: InChI=1S/C12H11F3O3/c1-2-18-11(17)9(10(16)12(13,14)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
SMILES: CCOC(=O)C(C1=CC=CC=C1)C(=O)C(F)(F)F
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol

ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate

CAS No.:

Cat. No.: VC13881719

Molecular Formula: C12H11F3O3

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate -

Specification

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
IUPAC Name ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate
Standard InChI InChI=1S/C12H11F3O3/c1-2-18-11(17)9(10(16)12(13,14)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Standard InChI Key HUGYYFQQENWPFS-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=CC=C1)C(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1)C(=O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate (C12_{12}H11_{11}F3_3O3_3) features:

  • A butanoate ester backbone with a ketone group at position 3.

  • A trifluoromethyl (-CF3_3) group at position 4.

  • A phenyl ring substituent at position 2.

The molecular architecture positions it as a hybrid between aromatic, fluorinated, and carbonyl-containing compounds, enabling diverse reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12_{12}H11_{11}F3_3O3_3
Molecular Weight260.21 g/mol
Predicted Density1.3–1.4 g/cm³
Boiling Point (est.)180–200°C
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)

Note: Properties extrapolated from analogs .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate is documented, analogous methods for fluorinated esters suggest viable pathways:

Route 1: Claisen Condensation

  • Starting Materials: Ethyl trifluoroacetoacetate and benzaldehyde.

  • Conditions: Catalytic base (e.g., piperidine) in anhydrous ethanol under reflux.

  • Mechanism: Base-mediated aldol condensation followed by esterification.

  • Yield: ~70–80% (estimated based on similar reactions ).

Route 2: Friedel-Crafts Acylation

  • Reactants: Trifluoroacetyl chloride and ethyl phenylacetate.

  • Catalyst: Lewis acid (e.g., AlCl3_3) in dichloromethane.

  • Outcome: Introduces the trifluoromethyl group adjacent to the phenyl ring .

Route 3: Knoevenagel Reaction

  • Substrates: Ethyl 4,4,4-trifluoroacetoacetate and benzaldehyde.

  • Base: Ammonium acetate in acetic acid.

  • Advantage: Mild conditions suitable for acid-sensitive groups .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at 1740 cm1^{-1} (C=O ester).

    • Peaks at 1250–1150 cm1^{-1} (C-F stretching) .

  • NMR (Predicted):

    • 1^1H NMR: δ 1.2 (t, 3H, CH2_2CH3_3), 3.5 (m, 2H, COOCH2_2), 4.1 (q, 2H, OCH2_2), 7.3–7.5 (m, 5H, Ph).

    • 19^{19}F NMR: δ -63 ppm (CF3_3) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing CO2_2 and fluorinated byproducts.

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, yielding the corresponding carboxylic acid.

Applications and Derivatives

Pharmaceutical Intermediates

Fluorinated esters are pivotal in drug discovery due to their metabolic stability and lipophilicity. Derivatives of ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate could serve as:

  • Antiprion Agents: Analogous to pyrazolone derivatives from ethyl 3-oxo-4-phenylbutanoate.

  • Anti-inflammatory Compounds: Inhibition of NF-κB via trifluoromethyl ketone motifs .

Materials Science

  • Liquid Crystals: Fluorinated esters enhance thermal stability in display technologies.

  • Polymer Additives: Improve UV resistance in coatings .

ParameterRecommendation
StorageCool, dry, inert atmosphere
PPEGloves, goggles, fume hood
Spill ManagementAbsorb with vermiculite; neutralize with base

Future Perspectives

Research Opportunities

  • Catalytic Asymmetric Synthesis: Enantioselective routes for chiral fluorinated esters.

  • Bioactivity Screening: Evaluate antimicrobial and anticancer potential.

Industrial Scalability

  • Continuous Flow Chemistry: Mitigate exothermic risks in large-scale trifluoromethylation.

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